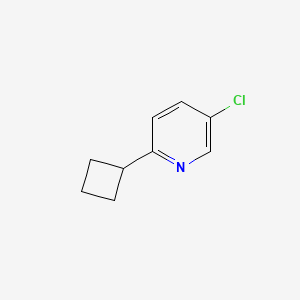

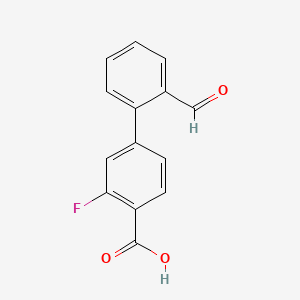

![molecular formula C8H9N3 B596338 8-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260839-78-8](/img/structure/B596338.png)

8-Methylimidazo[1,2-A]pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Methylimidazo[1,2-A]pyridin-2-amine” is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .

Molecular Structure Analysis

The molecular structure of “8-Methylimidazo[1,2-A]pyridin-2-amine” is characterized by a fused bicyclic 5,6 heterocycle . The compound can theoretically exist in the form of 2-amino-1-propargylpyridinium bromide A1 or 1-propargyl-2-pyridin-2 (1 H)-iminium bromide B1 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, can undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and hydroamination reactions .

科学的研究の応用

Synthesis and Biological Activities :

- A study by Vilchis-Reyes et al. (2010) focused on synthesizing derivatives of 2-methylimidazo[1,2-a]pyridine, showing that these compounds exhibit cytotoxic activity and CDK inhibitor activity. This indicates potential applications in cancer therapy (Vilchis-Reyes et al., 2010).

- In the realm of medicinal chemistry, certain imidazo[1,2-a]pyridines derivatives have been synthesized and evaluated as potential antiulcer agents, though without significant antisecretory activity. This indicates a potential application in treating ulcers (Starrett et al., 1989).

Carcinogenicity and Chemoprevention :

- Research by Ito et al. (1991) identified a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), as a carcinogen found in cooked foods, suggesting a role in colon and mammary carcinomas (Ito et al., 1991).

- Another study by Xu and Dashwood (1999) looked into chemopreventive agents against heterocyclic amine colon carcinogens like PhIP, providing insights into potential preventive treatments for carcinomas caused by such compounds (Xu & Dashwood, 1999).

Synthesis Methods :

- Masters et al. (2011) discussed the importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles, highlighting advancements in synthesis methods that are crucial for developing novel compounds with potential medicinal applications (Masters et al., 2011).

- A study by Dinsmore et al. (2000) achieved the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems, indicating advances in the synthesis of conformationally restricted compounds, which have implications for drug design and development (Dinsmore et al., 2000).

将来の方向性

特性

IUPAC Name |

8-methylimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUUDLOVJZFIEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-A]pyridin-2-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

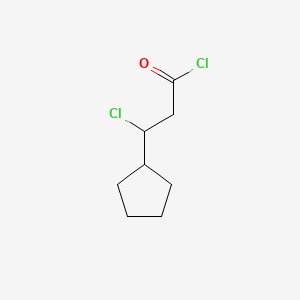

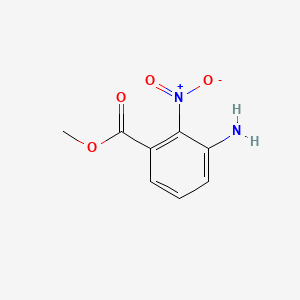

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

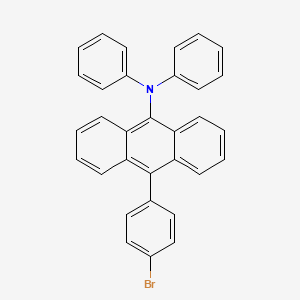

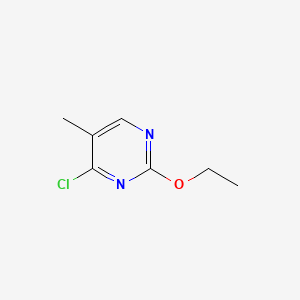

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

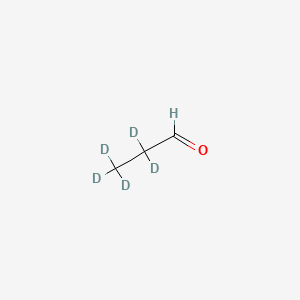

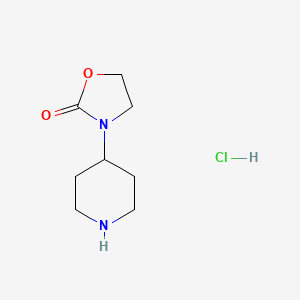

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)

![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)